molecular formula C7H6BClN2O2 B8187599 4-chloro-1H-indazole-6-boronic acid

4-chloro-1H-indazole-6-boronic acid

Cat. No.: B8187599
M. Wt: 196.40 g/mol
InChI Key: AHJKQJJHQGEJOK-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazole-6-boronic acid is a versatile chemical building block with the molecular formula C7H6BClN2O2 and a molecular weight of 196.40 g/mol . Its CAS number is 2304748-99-8 . This compound is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules via Suzuki-Miyaura cross-coupling reactions . The presence of both a boronic acid group and a chlorine substituent on the indazole heterocycle provides two distinct reactive sites for sequential functionalization. The boronic acid group enables the formation of carbon-carbon bonds with organic halides, a key step in constructing biaryl structures often found in active pharmaceutical ingredients . Concurrently, the chlorine atom at the 4-position of the indazole ring serves as a versatile handle for further derivatization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to introduce a wide array of functional groups. The indazole scaffold is a privileged structure in pharmacology, frequently appearing in compounds designed as kinase inhibitors and agents for oncology and central nervous system disorders. This specific boronic acid is for research applications and must be used only by qualified laboratory professionals. It requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

(4-chloro-1H-indazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKQJJHQGEJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=NN2)C(=C1)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-indazole-6-boronic acid typically involves the reaction of 4-chloro-1H-indazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the indazole and boronic acid moieties . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 4-chloro-1H-indazole-6-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-indazole-6-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and activate it for coupling reactions.

    Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used solvents in these reactions.

Major Products Formed

The major products formed from reactions involving 4-chloro-1H-indazole-6-boronic acid include various substituted indazole derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Organic Synthesis

4-Chloro-1H-indazole-6-boronic acid serves as a crucial building block in organic chemistry. Its ability to participate in various chemical reactions, including substitution and coupling reactions, allows chemists to create complex organic molecules. The boronic acid group can engage in Suzuki-Miyaura coupling reactions, facilitating the formation of new carbon-carbon bonds.

The compound has been investigated for its potential biological activities, particularly in medicinal chemistry:

  • Antitumor Activity : Recent studies have highlighted its effectiveness as an inhibitor of Polo-like kinase 4 (PLK4), a target in cancer therapy. In vitro assays have demonstrated that it exhibits potent antitumor properties against various cancer cell lines .
CompoundTargetIC50 (nM)Reference
4-Chloro-1H-Indazole-6-Boronic AcidPLK4<10Paul et al.
CFI-400945 (related compound)HCT116 cellsEffective in vivoPaul et al.

This compound's mechanism involves inhibition of kinases that regulate cell proliferation, suggesting its potential role as an anticancer agent.

Anti-inflammatory Properties

Research indicates that boronic acids can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property may provide therapeutic avenues for treating inflammatory diseases .

Neuroprotective Effects

Some studies suggest that derivatives of indazole may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a study conducted by Paul et al., various indazole derivatives were synthesized and tested for their ability to inhibit PLK4. The results indicated that compounds derived from the indazole scaffold, including 4-chloro-1H-indazole-6-boronic acid, exhibited significant inhibition of tumor growth in mouse models of colon cancer .

Case Study 2: Biological Mechanisms

A detailed investigation into the biological mechanisms of action revealed that this compound interacts with specific molecular targets within cells, influencing signaling pathways related to cell growth and apoptosis .

Mechanism of Action

The mechanism of action of 4-chloro-1H-indazole-6-boronic acid depends on its specific application. In coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the indazole ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and functional groups, impacting reactivity and applications:

Compound Substituents Molecular Formula Key Properties Applications References
4-Chloro-1H-indazole-6-boronic acid Cl (4), B(OH)₂ (6) C₇H₅BClN₂O₂ High reactivity in cross-coupling; chlorine enhances stability and electronic tuning Drug synthesis, agrochemical intermediates
(4-Fluoro-1H-indazol-6-yl)boronic acid F (4), B(OH)₂ (6) C₇H₆BFN₂O₂ Lower molecular weight (179.94 g/mol); fluorine’s electronegativity alters reactivity Suzuki couplings, kinase inhibitor synthesis
6-Bromo-4-nitro-1H-indazole Br (6), NO₂ (4) C₇H₄BrN₃O₂ Strong electron-withdrawing groups; high melting point (>200°C) Antibacterial agent development
7-Indazoleboronic Acid Pinacol Ester B(O₂C₂H₈) (7) C₁₃H₁₇BN₂O₂ Pinacol ester enhances boronic acid stability; suitable for storage at room temp Stable intermediate for coupling reactions
6-Chloro-1H-indazole-5-carbonitrile Cl (6), CN (5) C₈H₄ClN₃ Nitrile group increases polarity; 95% purity Inhibitor scaffolds in medicinal chemistry

Physical and Purity Considerations

  • Melting Points : Chlorinated and brominated indazoles (e.g., 6-chloro-1H-indazole-5-carbonitrile) often exhibit high melting points (>200°C), suggesting strong crystal lattice interactions. In contrast, methoxy-substituted analogs (e.g., 3-(4-methoxybenzyl)-1H-imidazol-5-yl-indole) melt at lower temperatures (159–160°C) due to reduced intermolecular forces .
  • Purity and Storage : 4-Chloro-1H-indazole-6-carboxylic acid (95+% purity) requires sealed refrigeration, whereas pinacol esters are stable at room temperature . Boronic acids like (4-fluoro-1H-indazol-6-yl)boronic acid are typically stored at 95% purity under inert conditions .

Biological Activity

4-Chloro-1H-indazole-6-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

4-Chloro-1H-indazole-6-boronic acid has the following molecular formula:

  • Molecular Formula : C7H6BClN2O2
  • Molecular Weight : 182.39 g/mol
  • IUPAC Name : 4-chloro-1H-indazole-6-boronic acid

The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with diols, which plays a crucial role in its biological activity.

The biological activity of 4-chloro-1H-indazole-6-boronic acid is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Boronic acids are known to inhibit certain kinases by forming covalent bonds with their active sites. This inhibition can lead to decreased cell proliferation and survival in cancerous cells.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell growth and apoptosis, particularly in tumor cells.

Antitumor Activity

Recent studies have indicated that indazole derivatives, including 4-chloro-1H-indazole-6-boronic acid, exhibit significant antitumor properties.

CompoundTargetIC50 (nM)Reference
4-Chloro-1H-indazole-6-boronic acidPLK4<10
CFI-400945 (related compound)HCT116 colon cancer cellsEffective in vivo

Case Study : In a study by Paul et al., compounds derived from indazole scaffolds demonstrated potent inhibition of Polo-like kinase 4 (PLK4), a target implicated in various cancers. Notably, 4-chloro-1H-indazole-6-boronic acid was shown to inhibit PLK4 effectively, suggesting its potential as an anticancer agent.

Other Biological Activities

In addition to antitumor effects, this compound may possess other biological activities:

  • Anti-inflammatory Properties : Boronic acids have been studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some indazole derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Research Findings

A comprehensive evaluation of the biological activity of 4-chloro-1H-indazole-6-boronic acid reveals promising results across various studies:

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits cancer cell lines at low concentrations.
    • Example : Wang et al. reported that related indazole derivatives showed strong inhibitory activity against pan-Pim kinases, which are critical in cancer biology .

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